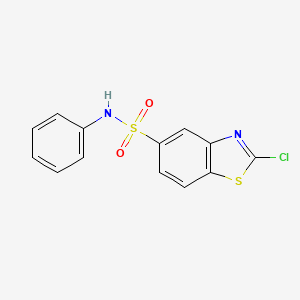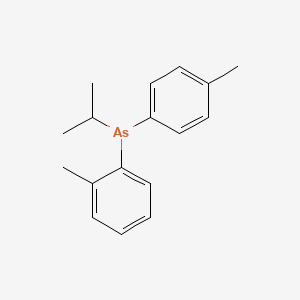
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane is an organoarsenic compound characterized by the presence of two methylphenyl groups and a propan-2-yl group attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane typically involves the reaction of appropriate aryl halides with arsenic trichloride in the presence of a reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4) as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out in anhydrous conditions to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other reduced arsenic species.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Arsenic oxides and substituted aryl compounds.
Reduction: Elemental arsenic and reduced aryl compounds.
Substitution: Brominated or nitrated aryl derivatives.
科学研究应用
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in the thiol groups.
相似化合物的比较
Similar Compounds
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)phosphane: Similar structure but with phosphorus instead of arsenic.
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)stibane: Similar structure but with antimony instead of arsenic.
Uniqueness
(2-Methylphenyl)(4-methylphenyl)(propan-2-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus and antimony analogs. The arsenic atom’s ability to form strong covalent bonds with sulfur and other elements makes it particularly useful in applications requiring specific reactivity and binding characteristics.
属性
CAS 编号 |
62830-11-9 |
|---|---|
分子式 |
C17H21As |
分子量 |
300.27 g/mol |
IUPAC 名称 |
(2-methylphenyl)-(4-methylphenyl)-propan-2-ylarsane |
InChI |
InChI=1S/C17H21As/c1-13(2)18(16-11-9-14(3)10-12-16)17-8-6-5-7-15(17)4/h5-13H,1-4H3 |
InChI 键 |
GVYXYAPGPPYFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[As](C2=CC=CC=C2C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


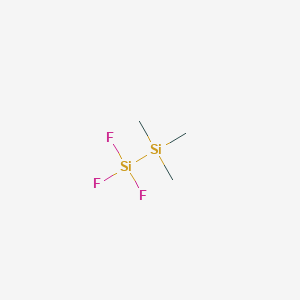
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
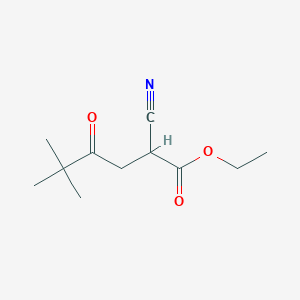

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

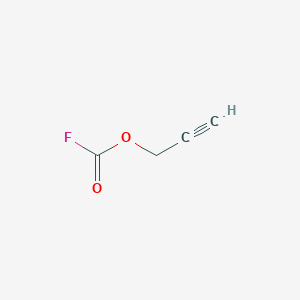


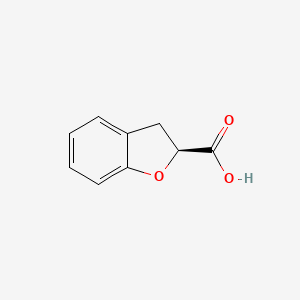
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
